molecular formula C7H2BrClF2O2 B3215392 6-Bromo-3-chloro-2,4-difluorobenzoic acid CAS No. 1160573-21-6

6-Bromo-3-chloro-2,4-difluorobenzoic acid

Cat. No.: B3215392
CAS No.: 1160573-21-6
M. Wt: 271.44 g/mol
InChI Key: PZXNBLOHRJNZFP-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2,4-difluorobenzoic acid: is an aromatic carboxylic acid with the molecular formula C7H2BrClF2O2 . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a carboxylic acid group. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2,4-difluorobenzoic acid typically involves the halogenation of a benzoic acid derivative. One common method is the bromination of 3-chloro-2,4-difluorobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and purification steps to achieve high purity. The use of advanced techniques such as chromatography and crystallization ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-Bromo-3-chloro-2,4-difluorobenzoic acid can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The carboxylic acid group can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate the substitution of halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group to form corresponding derivatives.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation of the carboxylic acid group can lead to the formation of benzoic acid derivatives with different functional groups.

Scientific Research Applications

Chemistry: 6-Bromo-3-chloro-2,4-difluorobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study enzyme kinetics and inhibition. It can act as a competitive inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential drug targets.

Industry: The compound is used in the development of new materials and chemical processes. Its unique halogenated structure makes it valuable in the synthesis of specialty chemicals and polymers.

Comparison with Similar Compounds

    1-Bromo-2,4-difluorobenzene: This compound is similar in structure but lacks the carboxylic acid group.

    2,6-Difluorobenzoic acid: This compound has fluorine atoms at different positions and lacks the bromine and chlorine atoms.

Uniqueness: 6-Bromo-3-chloro-2,4-difluorobenzoic acid is unique due to the presence of multiple halogen atoms and a carboxylic acid group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-3-chloro-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXNBLOHRJNZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(=O)O)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269704
Record name 6-Bromo-3-chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-21-6
Record name 6-Bromo-3-chloro-2,4-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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